REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([Si](C(C)C)(C(C)C)C(C)C)[CH:9]=[CH:10][C:5]2=[C:4]([C:21]2([OH:34])[CH2:26][CH2:25][N:24](C(OC(C)(C)C)=O)[CH2:23][CH2:22]2)[CH:3]=1.[Si](I)(C)(C)C>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[C:4]([C:21]2([OH:34])[CH2:22][CH2:23][NH:24][CH2:25][CH2:26]2)[CH:3]=1
|
Name
|
tert-butyl 4-(6-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-hydroxypiperidine-1-carboxylate
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C2C(=N1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)C2(CCN(CC2)C(=O)OC(C)(C)C)O
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)I
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at rt
|
Type
|
CUSTOM
|
Details
|
Partial of the solvent was removed on rotary vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified on reverse phase PrepHPLC
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C2C(=N1)NC=C2)C2(CCNCC2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 310 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 123.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |